molecular formula C14H22N2O3S2 B6714745 N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide

Cat. No.: B6714745
M. Wt: 330.5 g/mol
InChI Key: UZDYRPDPNLCRKP-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a cyclohexyl group, and a sulfonylacetamide moiety

Properties

IUPAC Name

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-2-8-21(18,19)10-13(17)16-14-15-9-12(20-14)11-6-4-3-5-7-11/h9,11H,2-8,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDYRPDPNLCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)NC1=NC=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a suitable base.

    Sulfonylation: The sulfonylacetamide moiety is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the sulfonylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
  • **1-(5-Cyclohexyl-1,3-thiazol-2-yl)-3-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]urea

Uniqueness

N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-propylsulfonylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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